Structural Analytics and Synthetic Methodologies of Methyl-(2-methyl-3-trifluoromethyl-phenyl)-amine
Structural Analytics and Synthetic Methodologies of Methyl-(2-methyl-3-trifluoromethyl-phenyl)-amine
Executive Summary
Methyl-(2-methyl-3-trifluoromethyl-phenyl)-amine, formally designated under IUPAC nomenclature as N,2-dimethyl-3-(trifluoromethyl)aniline, is a highly specialized fluorinated aromatic amine. The integration of a trifluoromethyl (-CF₃) group and an ortho-methyl group on an N-methylated aniline core creates a unique stereoelectronic profile. This technical guide provides an in-depth analysis of its physicochemical properties, structural nuances, and validated synthetic protocols, designed for researchers in medicinal chemistry, materials science, and agrochemical development.
Chemical Identity & Structural Analytics
The molecule features a phenyl ring substituted with an N-methylamino group at C1, a methyl group at C2, and a trifluoromethyl group at C3. Understanding the interplay between these substituents is critical for predicting its reactivity:
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Steric Hindrance: The ortho-methyl group (C2) forces the N-methylamino group out of coplanarity with the aromatic ring. This steric inhibition of resonance localizes the lone pair on the nitrogen, which theoretically increases basicity by preventing delocalization into the pi-system.
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Electronic Effects: Conversely, the strongly electron-withdrawing -CF₃ group at C3 exerts a powerful inductive pull (-I effect), decreasing electron density across the ring and at the nitrogen atom. This lowers overall basicity and nucleophilicity. The synthesis and functionalization of this compound require overcoming these deactivated, sterically congested conditions.
Physicochemical Properties
The quantitative data for N,2-dimethyl-3-(trifluoromethyl)aniline is summarized below. The high lipophilicity (LogP) is directly attributable to the -CF₃ group, which increases the molar volume and fluorine-induced hydrophobicity, making it an excellent pharmacophore for central nervous system (CNS) penetrant drugs.
| Property | Value | Causality / Significance |
| CAS Registry Number | 1263378-84-2 | Unique identifier for chemical databases 1. |
| Molecular Formula | C₉H₁₀F₃N | Defines the atomic composition. |
| Molecular Weight | 203.18 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5). |
| Predicted LogP | ~3.2 - 3.6 | Enhanced lipophilicity driven by the -CF₃ group, aiding membrane permeation. |
| Predicted pKa (conjugate acid) | ~3.5 - 4.0 | Lowered by the -I effect of the -CF₃ group, making the amine less basic than standard anilines. |
| Physical State | Liquid (Predicted) | Typical for low-molecular-weight, asymmetric N-alkyl anilines at room temperature. |
Validated Synthetic Methodologies
Synthesizing sterically hindered, electron-deficient anilines requires precise control over reaction conditions. We outline two self-validating protocols: Reductive Amination and Buchwald-Hartwig Cross-Coupling.
Protocol A: Reductive Amination of 2-Methyl-3-(trifluoromethyl)aniline
Causality & Design: Direct alkylation with methyl iodide often leads to over-alkylation (forming quaternary ammonium salts). Reductive amination using formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) is the 2. NaBH(OAc)₃ is chosen over NaBH₄ because its electron-withdrawing acetoxy groups stabilize the boron-hydride bond. This makes it a mild reagent that3 without reducing the aldehyde prematurely.
Step-by-Step Methodology:
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Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent (eq) of 2-methyl-3-(trifluoromethyl)aniline in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
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Imine Formation: Add 1.2 eq of aqueous formaldehyde (37% w/w). Stir at room temperature for 30 minutes. Critical Step: The addition of catalytic acetic acid (1.0 eq) is required here to facilitate iminium formation, overcoming the electron-deficient nature of the aniline.
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Reduction: Portion-wise, add 1.5 eq of NaBH(OAc)₃. The mild nature of this hydride source prevents runaway exothermic reactions.
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Reaction Monitoring: Stir for 4-12 hours at room temperature. Monitor via LC-MS until the starting material is entirely consumed.
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Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure N-methyl product.
Stepwise mechanism of reductive amination using sodium triacetoxyborohydride.
Protocol B: Buchwald-Hartwig Amination
Causality & Design: When the primary aniline is unavailable, cross-coupling of 1-bromo-2-methyl-3-(trifluoromethyl)benzene with methylamine is employed. The steric bulk of the ortho-methyl group necessitates a highly active, sterically demanding 4 (e.g., RuPhos or BrettPhos) to facilitate the challenging reductive elimination step and prevent catalyst deactivation.
Step-by-Step Methodology:
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Catalyst Activation: In a glovebox, charge a Schlenk tube with 2 mol% Pd₂(dba)₃ and 4 mol% RuPhos ligand. Add anhydrous toluene and stir for 15 minutes to generate the active Pd(0) species.
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Reagent Addition: Add 1.0 eq of 1-bromo-2-methyl-3-(trifluoromethyl)benzene, 2.0 eq of methylamine hydrochloride, and 3.0 eq of sodium tert-butoxide (NaOtBu). The strong base is required to deprotonate the amine and neutralize the hydrochloride salt.
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Coupling: Seal the tube, remove from the glovebox, and heat to 85 °C in an oil bath for 12 hours. The elevated temperature overcomes the activation energy barrier of the sterically hindered oxidative addition.
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Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.
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Isolation: Concentrate the filtrate and purify via silica gel chromatography to obtain the target compound.
Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination for sterically hindered arenes.
Applications in Drug Development
The incorporation of the Methyl-(2-methyl-3-trifluoromethyl-phenyl)-amine moiety into drug scaffolds serves multiple strategic purposes:
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Metabolic Stability: The -CF₃ group blocks cytochrome P450-mediated oxidation at the C3 position, a common site of metabolic liability in phenyl rings.
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Conformational Locking: The steric clash between the N-methyl and the ortho-methyl group restricts bond rotation, locking the molecule into a specific bioactive conformation that can drastically enhance target binding affinity and selectivity.
References
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: Chemical Reviews, ACS Publications URL
- Amine synthesis by reductive amination (reductive alkylation)
- Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA Source: PubMed URL
- N,2-dimethyl-3-(trifluoromethyl)
Sources
- 1. N,2-dimethyl-3-(trifluoromethyl)aniline - CAS号 1263378-84-2 - 摩熵化学 [molaid.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
